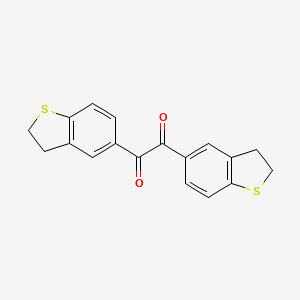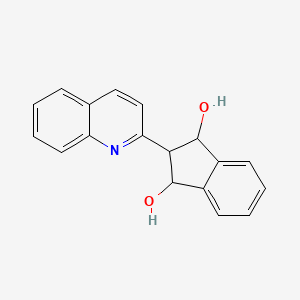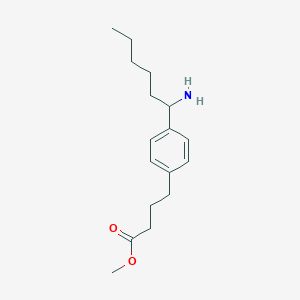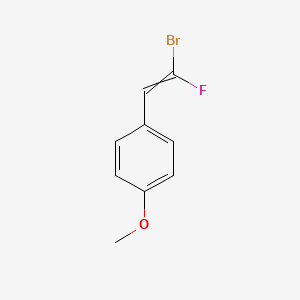![molecular formula C15H10ClF17N2O2S B14268288 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride CAS No. 133804-78-1](/img/structure/B14268288.png)
1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a heptadecafluorooctane sulfonyl group, which imparts significant hydrophobic and lipophobic characteristics. The pyridinium ion in the structure contributes to its ionic nature, making it soluble in polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride typically involves a multi-step process:
Formation of Heptadecafluorooctane Sulfonyl Chloride: This is achieved by reacting heptadecafluorooctane with chlorosulfonic acid under controlled conditions.
Amination Reaction: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.
Quaternization: The sulfonamide is further reacted with 2-bromoethylpyridine to form the final pyridinium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridinium salts can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
科学的研究の応用
1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
作用機序
The mechanism of action of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the pyridinium ion can interact with negatively charged sites on proteins, influencing their activity and function.
類似化合物との比較
- 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridinium bromide
- 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridinium iodide
Uniqueness: The chloride variant of this compound is unique due to its specific ionic interactions and solubility profile. The presence of the chloride ion can influence the compound’s reactivity and stability compared to its bromide and iodide counterparts.
This detailed article provides a comprehensive overview of 1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
133804-78-1 |
|---|---|
分子式 |
C15H10ClF17N2O2S |
分子量 |
640.7 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-pyridin-1-ium-1-ylethyl)octane-1-sulfonamide;chloride |
InChI |
InChI=1S/C15H10F17N2O2S.ClH/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-4-7-34-5-2-1-3-6-34;/h1-3,5-6,33H,4,7H2;1H/q+1;/p-1 |
InChIキー |
POXIPDKHXOQOFI-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)


![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)

![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)

![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)

